(2R,3S)-N-[[(2S,3R,4R,5S,6R)-3,4-Dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3-[(E)-hexadec-3-enyl]-2-hydroxytetracosanamide
(2R,3S)-N-[[(2S,3R,4R,5S,6R)-3,4-Dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3-[(E)-hexadec-3-enyl]-2-hydroxytetracosanamide
Brand Name:
Vulcanchem
CAS No.:
4682-48-8
VCID:
VC0164483
InChI:
InChI=1S/C48H91NO13/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(53)49-36(37(52)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2)35-59-47-45(58)43(56)46(39(34-51)61-47)62-48-44(57)42(55)41(54)38(33-50)60-48/h29,31,36-39,41-48,50-52,54-58H,3-28,30,32-35H2,1-2H3,(H,49,53)/b31-29+/t36?,37?,38-,39-,41+,42+,43-,44-,45-,46+,47-,48?/m1/s1
SMILES:
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O
Molecular Formula:
C53H101NO13
Molecular Weight:
890.2 g/mol
(2R,3S)-N-[[(2S,3R,4R,5S,6R)-3,4-Dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3-[(E)-hexadec-3-enyl]-2-hydroxytetracosanamide
CAS No.: 4682-48-8
Reference Standards
VCID: VC0164483
Molecular Formula: C53H101NO13
Molecular Weight: 890.2 g/mol
CAS No. | 4682-48-8 |
---|---|
Product Name | (2R,3S)-N-[[(2S,3R,4R,5S,6R)-3,4-Dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3-[(E)-hexadec-3-enyl]-2-hydroxytetracosanamide |
Molecular Formula | C53H101NO13 |
Molecular Weight | 890.2 g/mol |
IUPAC Name | N-[(E)-1-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octadecanamide |
Standard InChI | InChI=1S/C48H91NO13/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(53)49-36(37(52)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2)35-59-47-45(58)43(56)46(39(34-51)61-47)62-48-44(57)42(55)41(54)38(33-50)60-48/h29,31,36-39,41-48,50-52,54-58H,3-28,30,32-35H2,1-2H3,(H,49,53)/b31-29+/t36?,37?,38-,39-,41+,42+,43-,44-,45-,46+,47-,48?/m1/s1 |
Standard InChIKey | DAMLYUHJAAMPKB-FUCKFSFUSA-N |
Isomeric SMILES | CCCCCCCCCCCCCCCCCCCCC[C@@H](CC/C=C/CCCCCCCCCCCC)[C@H](C(=O)NCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O |
SMILES | CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |
Canonical SMILES | CCCCCCCCCCCCCCCCCCCCCC(CCC=CCCCCCCCCCCCC)C(C(=O)NCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |
Appearance | Unit:50 mgSolvent:nonePurity:98+%Physical white solid |
Synonyms | CDw17 antigen ceramide lactoside cytolipin H lactosylceramide N-lignoceroyl-1-sphingosyl lactoside |
Reference | 1. Ravinder Pannu et al. Journal of Biological Chemistry, Vol. 280 pp. 13742-13751, 2005 2. Glyn Dawson, Journal of Lipid Research, Vol. 13 pp. 207-219, 19723. NanLing Gong, Proceedings of the National Academy of Sciences, Vol. 101:17 pp. 6490-6495, 2004 |
PubChem Compound | 6450208 |
Last Modified | Dec 23 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume